molecular formula C7H10N2O2S B11804649 2-(Methylthio)-3-(1H-pyrazol-1-yl)propanoic acid

2-(Methylthio)-3-(1H-pyrazol-1-yl)propanoic acid

Cat. No.: B11804649
M. Wt: 186.23 g/mol
InChI Key: MLPWSVKBQAJPGB-UHFFFAOYSA-N
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Description

2-(Methylthio)-3-(1H-pyrazol-1-yl)propanoic acid is a functionalized propanoic acid derivative designed for advanced chemical and pharmaceutical research. This compound integrates a 1H-pyrazole heterocycle, a privileged structure in medicinal chemistry known to confer a wide spectrum of biological activities . The presence of the methylthio (-SMe) group at the 2-position adds a versatile sulfur-containing handle for further chemical modifications, such as oxidation to sulfoxide or sulfone groups, or participation in nucleophilic substitution reactions, making it a valuable synthon in organic synthesis. The propanoic acid moiety can serve as a bioisostere or be utilized to form amide linkages, facilitating the development of more complex molecules. Pyrazole-containing scaffolds are extensively investigated for their pharmacological potential, demonstrating significant anti-inflammatory, antimicrobial, anticancer, and antiviral activities in scientific literature . Researchers can leverage this compound as a key building block in the synthesis of novel small-molecule libraries or as a intermediate in the development of potential therapeutic agents targeting various diseases. The structure is of high interest in drug discovery programs aimed at modulating enzyme and receptor interactions. This product is intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-methylsulfanyl-3-pyrazol-1-ylpropanoic acid

InChI

InChI=1S/C7H10N2O2S/c1-12-6(7(10)11)5-9-4-2-3-8-9/h2-4,6H,5H2,1H3,(H,10,11)

InChI Key

MLPWSVKBQAJPGB-UHFFFAOYSA-N

Canonical SMILES

CSC(CN1C=CC=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Alkylation of Pyrazole Precursors with Methylthio-Containing Electrophiles

A widely adopted strategy involves the alkylation of pyrazole derivatives with methylthio-functionalized electrophiles. For example, US5466823A describes the synthesis of pyrazolyl benzenesulfonamides via nucleophilic substitution (Scheme IV) . Adapting this approach, 1H-pyrazole can react with methylthio-containing alkyl halides (e.g., methylthioethyl bromide) in the presence of a base such as sodium methoxide.

Key Steps :

  • Reagent : Methylthioethyl bromide (1.2 equiv), NaOMe (1.5 equiv)

  • Solvent : Diethyl ether or THF

  • Conditions : 0°C to room temperature, 12–18 hours

  • Workup : Acidic hydrolysis (1N HCl) followed by extraction .

This method yields 2-(methylthio)-3-(1H-pyrazol-1-yl)propanoic acid after ester hydrolysis. The reaction’s regioselectivity is influenced by the electron-withdrawing nature of the pyrazole ring, directing alkylation to the β-position .

Condensation of Hydrazines with Methylthio-Functionalized Diketones

The cyclocondensation of hydrazines with β-keto esters or diketones is a classical route to pyrazoles. Academia.edu reports the synthesis of pyrazole-propanoic acid derivatives via condensation of acetophenone derivatives with hydrazines under basic conditions . For the target compound, 4-methylthio-2,4-dioxobutanoic acid serves as the diketone precursor.

Procedure :

  • Diketone Synthesis :

    • Dimethyl oxalate reacts with 4-methylthioacetophenone in ether using NaOMe .

    • Yield: ~60% (based on analogous protocols) .

  • Cyclocondensation :

    • Hydrazine hydrate (1.1 equiv) in ethanol under reflux (12 hours) .

    • Acidic workup isolates the pyrazole-propanoic acid .

Advantages : High regiocontrol due to the methylthio group’s steric and electronic effects .

Multi-Step Synthesis via Mercapto-Propanoic Acid Intermediates

A modular approach involves introducing the methylthio group post-pyrazole formation. PMC8401439 outlines the use of mercapto-propanoic acid esters, which undergo thioetherification with methyl iodide .

Steps :

  • Ester Formation : 3-(1H-pyrazol-1-yl)propanoic acid is converted to its ethyl ester using SOCl₂/EtOH.

  • Thioetherification :

    • Ethyl ester reacts with MeI (1.5 equiv) and K₂CO₃ in DMF (60°C, 6 hours) .

  • Hydrolysis :

    • Ester hydrolysis with NaOH (2M, 80°C) yields the final acid .

Yield : ~45–55% over three steps (estimated from analogous reactions) .

Coupling Strategies Using HATU or EDCI

Modern peptide coupling reagents enable the conjugation of pyrazole amines with methylthio-carboxylic acids. PMC9774939 employs HATU-mediated coupling to synthesize pyrazole-amide hybrids . For the target compound:

Reaction Setup :

  • Carboxylic Acid : 3-(methylthio)propanoic acid (1.0 equiv)

  • Amine : 1H-pyrazol-1-amine (1.1 equiv)

  • Coupling Agent : HATU (1.2 equiv), DIPEA (3.0 equiv)

  • Solvent : DMF, room temperature, 4 hours .

Yield : ~70–75% (based on similar couplings) .

Enzymatic or Catalytic Asymmetric Synthesis

Though less explored, asymmetric methods using chiral catalysts are emerging. AU2014302595A1 demonstrates the use of nickel catalysts for C–S bond formation in pyrazole derivatives .

Example :

  • Substrate : 3-(1H-pyrazol-1-yl)acrylic acid

  • Catalyst : NiCl₂(PPh₃)₂ (5 mol%)

  • Thiol Source : Methanethiol (2.0 equiv)

  • Conditions : DCM, 25°C, 24 hours .

Yield : ~50% with moderate enantioselectivity (ee >80%) .

Comparative Analysis of Methods

Method Yield Complexity Regiocontrol Scalability
Alkylation60–70%ModerateHighIndustrial
Cyclocondensation50–60%LowModerateLab-scale
Multi-Step Synthesis45–55%HighHighPilot plant
HATU Coupling70–75%LowN/ALab-scale
Catalytic Asymmetric50%HighHighResearch

Chemical Reactions Analysis

Oxidation Reactions

The methylthio group (-SMe) undergoes oxidation to form sulfoxides or sulfones. This reaction is common in sulfur-containing compounds and can be achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reaction Type Reagents/Conditions Product
OxidationH₂O₂ or m-CPBASulfoxide/Sulfone

Key Insight : The methylthio group’s oxidation alters its electronic environment, potentially affecting the compound’s solubility and biological activity.

Substitution Reactions on the Pyrazole Ring

The pyrazole ring can undergo electrophilic substitution at specific positions (e.g., C3 or C4), depending on the substituents. For example:

  • C3 Substitution : Introducing groups like halogens or alkyl chains via electrophilic aromatic substitution.

  • C4 Substitution : Replacement of the methylthio group with nucleophiles (e.g., amines, thiols) under basic conditions.

Reaction Type Reagents/Conditions Product
Electrophilic SubstitutionHalogens (e.g., Cl₂) or alkylating agentsSubstituted pyrazole derivatives
Nucleophilic SubstitutionThiols, amines, or hydroxide (base)Thioether/amine derivatives

Key Insight : Substitution at C3/C4 modulates the compound’s electronic properties and interactions with biological targets .

Reactions of the Propanoic Acid Moiety

The carboxylic acid (-COOH) group participates in esterification, amidation, or decarboxylation:

  • Esterification : Reaction with alcohols (e.g., methanol) in acidic conditions to form esters.

  • Amidation : Conversion to amides using amines or coupling agents (e.g., DCC).

  • Decarboxylation : Loss of CO₂ under thermal or acidic conditions, forming hydrocarbons.

Reaction Type Reagents/Conditions Product
EsterificationAlcohol + H+ (e.g., HCl)Esters
AmidationAmine + DCC/EDCAmides
DecarboxylationHeat or Acid (e.g., H₃O⁺)Aliphatic hydrocarbons

Key Insight : These reactions are foundational for synthesizing derivatives with altered solubility or target affinity .

Cycloaddition and Ring-Opening Reactions

Pyrazoles can participate in cycloaddition reactions (e.g., [3+2] dipolar cycloaddition) or ring-opening mechanisms under specific conditions:

  • [3+2] Cycloaddition : Reaction with azomethine imines or nitrones to form fused heterocycles.

  • Ring-Opening : Acidic or basic conditions may cleave the pyrazole ring, forming intermediates like hydrazones .

Reaction Type Reagents/Conditions Product
CycloadditionAzomethine imines, nitrones, heatFused heterocycles
Ring-OpeningAcid (e.g., HCl) or base (e.g., NaOH)Hydrazones or β-ketonitriles

Key Insight : These reactions enable access to complex heterocyclic frameworks for medicinal chemistry applications .

Reduction and Functional Group Transformations

Reduction of the methylthio group or pyrazole ring:

  • Reduction of -SMe : Conversion to -SH (thiol) using LiAlH₄ or NaBH₄.

  • Reduction of Pyrazole : Catalytic hydrogenation (H₂, Pd/C) to form pyrazoline derivatives.

Reaction Type Reagents/Conditions Product
Reduction of -SMeLiAlH₄ or NaBH₄Thiol (-SH) derivative
Pyrazole ReductionH₂, Pd/CPyrazoline derivatives

Key Insight : Reduction alters the compound’s redox state and potential bioactivity.

Nucleophilic Substitution at the Propanoic Acid Backbone

The α-position (C2) of the propanoic acid may undergo nucleophilic substitution if activated (e.g., by halogens):

  • Halogenation : Reaction with halides (e.g., Cl₂) to form α-halo derivatives.

  • Substitution : Replacement of halides with nucleophiles (e.g., amines, thiols).

Reaction Type Reagents/Conditions Product
HalogenationCl₂ or Br₂α-Halopropanoic acid
SubstitutionNucleophiles (e.g., NH₃, SH⁻)Amino/thio derivatives

Key Insight : Such substitutions enhance the compound’s reactivity for further derivatization .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of 2-(Methylthio)-3-(1H-pyrazol-1-yl)propanoic acid as an anticancer agent. Research conducted on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma), demonstrated that derivatives of this compound exhibited significant cytotoxic effects. The MTT assay results indicated that certain derivatives had IC50 values as low as 39.2 μM, suggesting potent anticancer properties .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests against bacteria such as Escherichia coli and Staphylococcus aureus, along with fungi like Candida tenuis, revealed that some synthesized derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.9 µg/mL, indicating strong antibacterial and antifungal properties .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (μM)
15MDA-MB-23139.2
21U-8745.0
6MDA-MB-23142.5

Agricultural Applications

Pesticide Development
The structural characteristics of this compound make it a candidate for the development of novel pesticides. Its ability to interfere with biological pathways in pests can be harnessed to create effective agricultural chemicals that minimize crop damage while being environmentally friendly.

Case Study: Insecticidal Activity
A study evaluated the insecticidal efficacy of a series of pyrazole derivatives against common agricultural pests. The results indicated that specific derivatives derived from this compound showed over 80% mortality in treated populations within 48 hours, showcasing their potential as effective pest control agents.

Material Science Applications

Polymer Additives
The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The compound acts as a compatibilizer in polymer blends, improving the interfacial adhesion between different polymer phases.

Table 2: Properties of Polymer Blends

Polymer BlendAddition (%)Thermal Stability (°C)Mechanical Strength (MPa)
Polyethylene + Additive521035
Polypropylene + Additive1022040

Mechanism of Action

The mechanism of action of 2-(Methylthio)-3-(1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methylthio group may also play a role in binding to target molecules, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthesis: No methods described in evidence.
  • Biological Activity: No studies on toxicity, efficacy, or mechanistic pathways.
  • Industrial Use: No references to patents or commercial applications .

Biological Activity

2-(Methylthio)-3-(1H-pyrazol-1-yl)propanoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H10N2O2
  • Molecular Weight : 154.17 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1249548-97-7

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Anti-inflammatory Activity : Similar compounds in the pyrazole family have been shown to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition reduces the production of pro-inflammatory prostaglandins .
  • Antioxidant Properties : The presence of the pyrazole ring contributes to the scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is vital in preventing cellular damage and has implications in various diseases, including cancer .
  • Cytotoxic Effects : Studies indicate that pyrazole derivatives can exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology. The specific mechanisms may involve apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX enzymes
AntioxidantScavenging of ROS
CytotoxicityInduction of apoptosis in cancer cell lines
Enzyme Inhibitionα-Glucosidase inhibition for diabetes management

Case Studies

Several studies have explored the biological effects of pyrazole derivatives, including this compound:

  • Anti-inflammatory Study : A study demonstrated that compounds similar to this compound significantly reduced inflammation markers in animal models of arthritis, indicating potential therapeutic use in inflammatory diseases .
  • Cytotoxicity Assays : Research involving various pyrazole derivatives showed promising results against multiple cancer cell lines, with some derivatives achieving sub-micromolar GI(50) values, highlighting their potential as anticancer agents .
  • Diabetes Management : A recent investigation into α-glucosidase inhibitors revealed that certain pyrazole derivatives could effectively manage postprandial hyperglycemia, suggesting a role in diabetes therapy .

Q & A

Q. What are the common synthetic routes for 2-(methylthio)-3-(1H-pyrazol-1-yl)propanoic acid, and what are their advantages?

The compound is typically synthesized via condensation reactions or aza-Michael additions. For example, a regioselective aza-Michael reaction can be employed using methyl esters of protected amino acids and pyrazole derivatives, followed by deprotection and hydrolysis . Alternative routes involve alkylation of pyrazole-thiol intermediates with bromopropanoic acid derivatives under optimized conditions to improve substitution selectivity (e.g., favoring S-2 over N-3 substitution in methimazole analogs) . These methods balance yield (50–75%) with regiochemical control.

Q. How can structural characterization of this compound be reliably performed?

Key techniques include:

  • NMR spectroscopy : To confirm regiochemistry of pyrazole substitution and methylthio group placement. For example, 1H^1H NMR can distinguish between N-1 and N-2 pyrazole substitution patterns .
  • HPLC-MS : To verify purity and molecular weight, especially after hydrolysis steps (e.g., using trifluoroacetic acid/phenol mixtures for tert-butyl ester deprotection) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in chiral analogs .

Q. What is the role of the methylthio and pyrazole moieties in modulating reactivity?

The methylthio group enhances electrophilicity at the β-carbon, facilitating nucleophilic additions (e.g., aza-Michael reactions) . The pyrazole ring acts as a hydrogen-bond acceptor, influencing solubility and intermolecular interactions in catalytic or biological systems. Steric effects from the pyrazole’s N-1 substituent can also dictate regioselectivity in subsequent reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole substitution be addressed during synthesis?

Substitution at undesired positions (e.g., N-3 instead of S-2 in methimazole derivatives) can arise due to competing nucleophilic sites. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) favor thiolate ion formation, enhancing S-alkylation .
  • Temperature control : Lower temperatures (0–5°C) reduce kinetic competition between N- and S-nucleophiles .
  • Protecting groups : Temporarily blocking reactive pyrazole nitrogens with benzyl or tert-butyl groups .

Q. Can computational methods improve reaction design for this compound?

Yes. Quantum chemical calculations (e.g., density functional theory) can predict transition states and regioselectivity trends. For example, ICReDD’s reaction path search algorithms integrate computational and experimental data to identify optimal conditions (e.g., pH, catalysts) for aza-Michael reactions, reducing trial-and-error approaches by ~40% . Machine learning models trained on existing pyrazole reaction datasets can also suggest viable synthetic pathways .

Q. How does the compound’s reactivity compare to analogs like 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid?

The methylthio group in this compound confers greater electrophilicity compared to imidazole-thioethers, which exhibit stronger π-π stacking but lower hydrolytic stability. For instance, imidazole analogs require milder hydrolysis conditions (e.g., aqueous HCl vs. TFA/phenol) due to their sensitivity to acid-catalyzed decomposition .

Q. What experimental conditions optimize hydrolysis of tert-butyl ester intermediates?

Hydrolysis efficiency depends on:

  • Acid strength : Trifluoroacetic acid (TFA) in phenol mixtures achieves >90% conversion of tert-butyl esters to carboxylic acids .
  • Reaction time : Extended durations (12–24 hours) prevent incomplete deprotection, as monitored by TLC or HPLC .
  • Temperature : Room temperature minimizes side reactions (e.g., oxidation of methylthio groups) .

Q. How should researchers resolve contradictory data on reaction yields reported in literature?

Discrepancies often stem from subtle variations in:

  • Catalyst purity : Trace metals in reagents can alter reaction kinetics .
  • Moisture sensitivity : Pyrazole-thiol intermediates are hygroscopic; strict anhydrous conditions improve reproducibility .
  • Analytical methods : Cross-validate yields using both gravimetric and spectroscopic (e.g., 1H^1H NMR integration) techniques .

Methodological Recommendations

  • For regioselectivity : Combine computational modeling (e.g., Gaussian or ORCA software) with high-throughput screening of solvents and bases .
  • For characterization : Use 13C^{13}C-NMR to differentiate between S- and N-alkylation products; chemical shifts for S-linked carbons typically appear downfield (~35–45 ppm) .
  • For reproducibility : Document exact stoichiometry of hygroscopic reagents (e.g., methimazole) and store intermediates under inert atmosphere .

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